N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline
Description
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline is a Schiff base derivative characterized by a 6-nitro-1,3-benzodioxole core conjugated to a 4-(trifluoromethoxy)aniline moiety via an imine linkage. The benzodioxol ring confers electron-withdrawing properties due to the nitro group at position 6, while the trifluoromethoxy substituent enhances lipophilicity and metabolic stability . Its synthesis likely involves condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with 4-(trifluoromethoxy)aniline, analogous to methods for related Schiff bases .
Properties
Molecular Formula |
C15H9F3N2O5 |
|---|---|
Molecular Weight |
354.24 g/mol |
IUPAC Name |
1-(6-nitro-1,3-benzodioxol-5-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine |
InChI |
InChI=1S/C15H9F3N2O5/c16-15(17,18)25-11-3-1-10(2-4-11)19-7-9-5-13-14(24-8-23-13)6-12(9)20(21)22/h1-7H,8H2 |
InChI Key |
WWODQCLWPHRASC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)OC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of 1,3-Benzodioxole
Nitration is conducted using a mixed acid system (HNO₃/H₂SO₄ ) at 0–5°C to introduce the nitro group at the 6-position. The reaction proceeds via electrophilic aromatic substitution, favoring the para position relative to the dioxole oxygen.
| Condition | Detail |
|---|---|
| Nitrating agent | Fuming HNO₃ (90%) |
| Acid catalyst | Concentrated H₂SO₄ |
| Temperature | 0–5°C |
| Reaction time | 4–6 hours |
The crude 6-nitro-1,3-benzodioxole is purified via recrystallization from ethanol, yielding a pale-yellow solid (mp 82–84°C).
Formylation via Vilsmeier-Haack Reaction
The nitro-substituted dioxole undergoes formylation using the Vilsmeier-Haack reagent (POCl₃/DMF ). The reaction mechanism involves generation of an electrophilic chloroiminium ion, which reacts with the aromatic ring to install the formyl group at the 5-position.
| Parameter | Value |
|---|---|
| Reagent ratio (POCl₃:DMF) | 1:1.2 |
| Temperature | 0°C (initial), 80°C (reflux) |
| Reaction time | 8–12 hours |
After quenching with ice-water, the aldehyde is extracted with dichloromethane and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1), affording 6-nitro-1,3-benzodioxole-5-carbaldehyde as a crystalline solid (mp 118–120°C).
Condensation to Form the Schiff Base
The target Schiff base is synthesized by condensing 4-(trifluoromethoxy)aniline and 6-nitro-1,3-benzodioxole-5-carbaldehyde under mild acidic conditions.
Reaction Optimization
A screening of catalysts and solvents identified acetic acid in anhydrous ethanol as optimal, achieving >90% conversion. Molecular sieves (4Å) are employed to sequester water, shifting the equilibrium toward imine formation.
| Variable | Optimal Condition |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid (5 mol%) |
| Temperature | Reflux (78°C) |
| Reaction time | 6–8 hours |
Isolation and Characterization
The crude product is recrystallized from a mixture of ethanol and water (3:1), yielding orange-red crystals. Structural confirmation is achieved via:
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, CH=N), 8.20 (s, 1H, Ar-H), 7.85–7.75 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 6.05 (s, 2H, OCH₂O).
- FT-IR (KBr): ν 1620 cm⁻¹ (C=N), 1525 cm⁻¹ (NO₂), 1250 cm⁻¹ (C-O-C).
- X-ray crystallography (if available) reveals the (E)-configuration of the imine bond and dihedral angles between aromatic rings, consistent with related structures.
Mechanistic Insights and Side Reactions
The condensation proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Competing pathways include:
- Oximation : Formation of oximes if hydroxylamine contaminants are present.
- Over-reduction : Partial reduction of the nitro group to amine under harsh conditions, mitigated by using mild acids.
Industrial Scalability and Environmental Considerations
Large-scale synthesis employs continuous-flow reactors to enhance heat transfer and reduce reaction times. Solvent recovery systems (e.g., distillation of ethanol) align with green chemistry principles. The process mass intensity (PMI) is optimized to <15, reflecting efficient resource utilization.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The nitro group and benzodioxole ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(E)-(3-nitrophenyl)methylidene]-4-(trifluoromethoxy)aniline (CAS 5676-82-4)
This compound replaces the benzodioxol ring with a 3-nitrophenyl group. The nitro group at the meta position may also alter π-π stacking interactions in biological targets .
N-[1-(6-Nitro-1,3-benzodioxol-5-yl)ethoxy]methylamine (NPOM–NR2)
NPOM–NR2 shares the 6-nitro-1,3-benzodioxol moiety but features an ethoxy-methylamine group instead of the imine linkage. This structural variation highlights the benzodioxol’s versatility in protecting-group chemistry, where it prevents racemization in peptide synthesis .
| Compound | Core Structure | Substituents | Key Features |
|---|---|---|---|
| Target Compound | 1,3-Benzodioxol | 6-Nitro, 4-(trifluoromethoxy)aniline | High electron-withdrawal, lipophilic |
| N-[(E)-(3-nitrophenyl)methylidene]-aniline | Phenyl | 3-Nitro, 4-(trifluoromethoxy)aniline | Reduced electron-withdrawal, simpler |
| NPOM–NR2 | 1,3-Benzodioxol | Ethoxy-methylamine | Protecting group, chiral stability |
Physicochemical Properties
The trifluoromethoxy group in the target compound enhances lipophilicity (logP ~3.5–4.0 estimated) compared to methoxy analogues (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide, logP ~2.8) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline, and how can reaction conditions be optimized?
- Methodology : The compound is likely synthesized via a condensation reaction between 6-nitro-1,3-benzodioxole-5-carbaldehyde and 4-(trifluoromethoxy)aniline. Key steps include:
- Schiff base formation : Use a polar aprotic solvent (e.g., dioxane) with catalytic acetic acid to facilitate imine bond formation .
- Purification : Column chromatography or recrystallization from dichloromethane/hexane mixtures to isolate the product.
- Optimization : Monitor reaction progress via TLC or NMR. Adjust stoichiometry (1:1 aldehyde:amine ratio) and temperature (room temperature to 60°C) to maximize yield .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Techniques :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve the E-configuration of the imine bond and confirm planarity of the benzodioxol ring .
- NMR spectroscopy : Use and NMR (DMSO-d6 or CDCl3) to identify aromatic protons (δ 6.5–8.0 ppm) and trifluoromethoxy groups (δ ~4.3 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (theoretical m/z: 354.07 for ) .
Q. What are the key crystallographic parameters for this compound, and how are they interpreted?
- Data :
| Parameter | Value | Source |
|---|---|---|
| Space group | Monoclinic (e.g., P2₁/c) | |
| Dihedral angle | ~43° between aromatic rings | |
| Bond lengths | C=N: ~1.28 Å |
- Interpretation : The dihedral angle indicates non-coplanar aromatic systems, influencing conjugation and electronic properties. Short intermolecular contacts (e.g., O···Cl ~3.17 Å) suggest potential packing interactions .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence regioselectivity during functionalization or metalation reactions?
- Mechanistic Insight : The electron-withdrawing trifluoromethoxy group directs metalation (e.g., using sec-BuLi) to specific positions on the aniline ring. For example:
- N-protected derivatives : Metalation occurs at the nitrogen-adjacent position (ortho to -OCF3) .
- Electrophilic trapping : Carboxylation or halogenation at these sites enables further derivatization (e.g., synthesis of benzodiazepine analogs) .
Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?
- Approaches :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., nitro group reduction potentials).
- Molecular docking : Study interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
- Validation : Compare computed geometries (bond lengths/angles) with SC-XRD data .
Q. How can structural contradictions in crystallographic data (e.g., disorder or twinning) be resolved during refinement?
- Tools : Use SHELXL for small-molecule refinement. Key steps:
- Twinning analysis : Employ TWIN/BASF commands to model twinned datasets .
- Disorder modeling : Split occupancy of disordered atoms (e.g., nitro groups) and apply restraints to thermal parameters .
Data Contradiction Analysis
Q. Why might reported NMR spectra for similar Schiff bases vary across studies?
- Factors :
- Solvent effects : DMSO-d6 vs. CDCl3 can shift proton signals (e.g., imine protons at δ 8.2–8.5 ppm in CDCl3 vs. δ 8.5–8.8 ppm in DMSO) .
- Tautomerism : Keto-enol tautomerism in solution may alter peak multiplicity .
Software and Workflow Recommendations
Q. What software suites are recommended for crystallographic analysis and visualization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
